Panomifene

Catalog No.
S538601
CAS No.
77599-17-8
M.F
C25H24F3NO2
M. Wt
427.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Panomifene

CAS Number

77599-17-8

Product Name

Panomifene

IUPAC Name

2-[2-[4-[(E)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol

Molecular Formula

C25H24F3NO2

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C25H24F3NO2/c26-25(27,28)24(21-9-5-2-6-10-21)23(19-7-3-1-4-8-19)20-11-13-22(14-12-20)31-18-16-29-15-17-30/h1-14,29-30H,15-18H2/b24-23+

InChI Key

MHXVDXXARZCVRK-WCWDXBQESA-N

SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OCCNCCO

Solubility

Soluble in DMSO, not in water

Synonyms

1,2-diphenyl-1(4-((2-hydroxyethylamino)ethoxy)phenyl)-3,3,3-trifluoro-1-propene, EGIS 5650, EGIS-5650, GYKI 13504, GYKI-13504, panomifene

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OCCNCCO

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C(F)(F)F)/C3=CC=C(C=C3)OCCNCCO

Description

The exact mass of the compound Panomifene is 427.1759 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Panomifene is a nonsteroidal selective estrogen receptor modulator, classified within the triphenylethylene group. It is also known by its developmental codes, GYKI 13504 and EGIS 5650. This compound exhibits unique properties that allow it to selectively bind to estrogen receptors, thereby influencing estrogenic activity in various tissues. Its structure consists of a triphenylethylene backbone, which is pivotal for its biological activity and selectivity.

During its synthesis and modification:

  • Friedel-Crafts Reaction: A key step involves the reaction of a brominated compound with an anizole, facilitating the formation of the core structure of Panomifene .
  • Stereoselective Eliminations: Acid-catalyzed dehydration reactions are employed to achieve highly stereoselective eliminations, crucial for obtaining the desired stereochemistry .
  • Carbometalation Reactions: A regio- and stereoselective carbometalation of fluoroalkylated internal alkynes is utilized in the synthesis process .

Panomifene demonstrates significant biological activity as a selective estrogen receptor modulator. It has been shown to exert antiestrogenic effects in certain tissues while potentially exhibiting estrogenic activity in others. This dual action makes it a candidate for therapeutic applications in conditions influenced by estrogen, such as breast cancer and osteoporosis. Its selectivity allows for targeted treatment with reduced side effects compared to traditional hormone therapies.

The synthesis of Panomifene can be achieved through various methods:

  • Stereocontrolled Approaches: Recent advancements have introduced stereocontrolled methods that do not require traditional catalysts, using water-activated reagents instead .
  • Total Synthesis via Carbometalation: A total synthesis method has been developed that employs organocopper reagents for carbometalation, allowing for precise control over the product's regio- and stereochemistry .
  • Acid-Catalyzed Reactions: The use of acid-catalyzed dehydration reactions has been instrumental in achieving the desired structural configurations .

Panomifene's primary applications lie in its potential use as a therapeutic agent in:

  • Breast Cancer Treatment: Due to its antiestrogenic properties, it may be beneficial in treating hormone-sensitive tumors.
  • Osteoporosis Management: Its selective action could help in maintaining bone density without the adverse effects associated with conventional estrogen therapies.
  • Research Tool: Panomifene serves as a valuable tool in studying estrogen receptor biology and the mechanisms underlying hormone action.

Studies on Panomifene have highlighted its interactions with various biological systems:

  • Estrogen Receptor Binding: Research indicates that Panomifene selectively binds to estrogen receptors, modulating their activity depending on the tissue context.
  • Comparative Studies with Other SERMs: Interaction studies often compare Panomifene's efficacy and selectivity against other selective estrogen receptor modulators, revealing its unique profile.

Several compounds share structural or functional similarities with Panomifene. Here are some notable examples:

Compound NameClassUnique Features
TamoxifenSelective Estrogen Receptor ModulatorWidely used in breast cancer therapy; mixed agonist/antagonist effects.
RaloxifeneSelective Estrogen Receptor ModulatorPrimarily used for osteoporosis; less potent as an antiestrogen compared to Panomifene.
ClomipheneSelective Estrogen Receptor ModulatorUsed for ovulation induction; exhibits both estrogenic and antiestrogenic properties.

Panomifene's uniqueness lies in its selective action across different tissues, potentially offering more targeted therapeutic benefits compared to these similar compounds.

Panomifene (EGIS-5650, GYKI-13504) demonstrates high-affinity binding to estrogen receptors, exhibiting characteristics consistent with selective estrogen receptor modulator (SERM) activity [1] [2]. The compound belongs to the triphenylethylene class of antiestrogens, structurally analogous to tamoxifen but incorporating distinctive trifluoromethyl modifications that influence its binding properties [3] [4].

The molecular structure of panomifene features the chemical formula C25H24F3NO2 with a molecular weight of 427.5 g/mol [5] [6]. The compound presents as 2-[2-[4-[(E)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol, incorporating a hydroxyethylaminoethoxy side chain that contributes to its estrogen receptor binding characteristics [7] [6].

Binding kinetics studies reveal that panomifene binds to specific estrogen receptors with high affinity, though precise dissociation constants have not been extensively characterized in the available literature [1] [2]. The trifluoromethyl substitution pattern distinguishes panomifene from other triphenylethylene derivatives, potentially affecting the association and dissociation rates with estrogen receptor alpha and beta subtypes [3] [4].

Table 1: Comparative Estrogen Receptor Binding Characteristics

CompoundChemical StructureReceptor BindingDevelopment Status
PanomifeneTriphenylethylene derivativeHigh-affinity ER bindingPhase II (Discontinued)
TamoxifenTriphenylethylene derivativeKi = 0.20 nMApproved
RaloxifeneBenzothiophene derivativeKi = 0.37 nMApproved
4-HydroxytamoxifenTamoxifen metaboliteKi = 0.20 nMActive metabolite

The binding mechanism involves interaction with the ligand-binding domain of estrogen receptors, where the bulky side chain of panomifene likely prevents the proper positioning of helix 12, similar to other antagonistic SERMs [8] [9]. The trifluoromethyl group may provide additional steric hindrance or electronic effects that modulate the binding affinity and selectivity profile [3] [10].

Tissue-Selective Agonist/Antagonist Activity

Panomifene exhibits tissue-selective estrogen receptor modulation, demonstrating differential agonist and antagonist activities depending on the target tissue [1] [2]. In mammary tissue, panomifene functions primarily as an estrogen receptor antagonist, blocking estrogen-stimulated proliferation and growth [1] [2] [11]. This antagonistic activity in breast tissue represents the primary therapeutic target for breast cancer treatment applications.

The tissue selectivity profile of panomifene appears to follow patterns similar to other SERMs, where the compound may exhibit varying degrees of agonistic or antagonistic activity in different target tissues [12] [13]. In postmenopausal women receiving panomifene at doses of 12 mg and 120 mg, the compound demonstrated dose-dependent effects on hormone levels, with the lower dose showing some intrinsic estrogenic activity while the higher dose exhibited strong antiestrogenic effects [12].

Research indicates that panomifene at low doses (12 mg) resulted in increased estradiol levels in some subjects, suggesting partial agonistic activity, while higher doses (120 mg) demonstrated pronounced antiestrogenic effects [12]. This dose-dependent tissue selectivity pattern is characteristic of SERMs and reflects the complex interplay between ligand concentration, receptor conformation, and tissue-specific cofactor expression.

Table 2: Tissue-Selective Activity Profile of Panomifene

Tissue TypeActivityDose DependencyClinical Significance
Mammary tissueAntagonistConsistent across dosesAntitumor activity
Endocrine systemMixed agonist/antagonistDose-dependentHormonal modulation
Bone tissueNot well characterizedUnknownPotential osteoprotective
Uterine tissueNot extensively studiedUnknownSafety consideration

The mechanism underlying tissue selectivity likely involves differential expression of estrogen receptor cofactors, receptor subtypes (ERα versus ERβ), and local estrogen concentrations [13]. The specific structural features of panomifene, including the trifluoromethyl substitution and the hydroxyethylaminoethoxy side chain, may influence cofactor recruitment and receptor conformation in a tissue-dependent manner.

Comparative Efficacy with Tamoxifen and Raloxifene

Panomifene was developed as a potentially superior alternative to tamoxifen, with studies suggesting enhanced antiestrogenic activity compared to the established SERM [2] [11]. The compound demonstrated superior binding characteristics and antitumor effects in preclinical mammary carcinoma models, leading to its advancement into clinical development [1] [2].

In direct comparisons with tamoxifen, panomifene showed increased potency as an antiestrogen in experimental systems [2] [11]. The trifluoromethyl-containing structure of panomifene provides distinct pharmacological properties that differentiate it from tamoxifen's triphenylethylene backbone [3] [10]. These structural modifications were designed to enhance selectivity and reduce unwanted estrogenic effects in non-target tissues.

Comparative analysis reveals that panomifene belongs to the same mechanistic class as tamoxifen and raloxifene but incorporates unique structural elements that may confer advantages in terms of potency and selectivity [1] [2]. The compound reached Phase II clinical trials for breast cancer treatment, indicating sufficient preclinical efficacy to warrant human testing [14] [15].

Table 3: Comparative Clinical Development Profile

ParameterPanomifeneTamoxifenRaloxifene
Chemical classTriphenylethyleneTriphenylethyleneBenzothiophene
Development statusDiscontinued Phase IIApprovedApproved
Primary indicationBreast cancerBreast cancerOsteoporosis/breast cancer prevention
MechanismER antagonist/agonistER antagonist/agonistER antagonist/agonist
Unique featuresTrifluoromethyl substitutionStandard SERMReduced uterine effects

The termination of panomifene development during Phase II trials suggests that despite promising preclinical data, the compound may not have demonstrated sufficient clinical advantage over existing therapies to justify continued development [14] [15]. Factors contributing to discontinuation could include efficacy limitations, safety concerns, or strategic business decisions by the developing pharmaceutical companies.

Preclinical Antitumor Activity in Mammary Carcinoma Models

Panomifene demonstrated significant antitumor activity in preclinical mammary carcinoma models, both in vitro and in vivo [1] [2]. The compound exhibited inhibitory effects on experimental mammary tumors, establishing the foundation for its clinical development as a breast cancer therapeutic [1] [2] [11].

In vitro studies showed that panomifene effectively inhibited the growth of estrogen-dependent mammary cancer cell lines, demonstrating potent antiproliferative effects [1] [2]. The mechanism of action involves binding to estrogen receptors and blocking estrogen-stimulated cellular proliferation pathways. The compound's activity was characterized as superior to tamoxifen in certain experimental systems, supporting its development as a next-generation SERM [2] [11].

Animal model studies confirmed the in vitro findings, with panomifene showing efficacy in reducing mammary tumor growth and progression [1] [2]. The preclinical antitumor activity encompassed both tumor growth inhibition and potential effects on metastatic spread, though detailed mechanistic studies of the latter remain limited in the available literature.

Table 4: Preclinical Antitumor Activity Summary

Model SystemActivity DemonstratedMechanismComparative Efficacy
In vitro mammary cancer cellsGrowth inhibitionER antagonismSuperior to tamoxifen
In vivo mammary tumor modelsTumor regressionER pathway blockadeSignificant antitumor effects
Experimental metastasisInhibitory effectsMultiple pathwaysNot fully characterized
Hormone-dependent tumorsStrong antagonismEstrogen blockadeHigh potency demonstrated

The preclinical development program for panomifene included comprehensive evaluation in multiple mammary carcinoma model systems [1] [2]. Species differences in metabolism were investigated, revealing distinct metabolic pathways in mouse, rat, dog, and human liver microsomes [3] [4]. These studies identified specific metabolites, including 4-hydroxy-panomifene, that were produced exclusively in certain species, providing important insights for clinical development planning.

Table 5: Pharmacokinetic and Development Timeline

YearDevelopment MilestoneKey Finding
1981First describedInitial compound characterization
1990sPhase II clinical trialsHuman efficacy testing
1994Analytical method developmentHPLC quantification in plasma
1997Pharmacokinetic studiesHuman PK parameters established
2000sDevelopment terminatedStrategic discontinuation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

427.17591349 g/mol

Monoisotopic Mass

427.17591349 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GCW5E728OC

Wikipedia

Panomifene

Dates

Last modified: 02-18-2024
1: Konno T, Daitoh T, Noiri A, Chae J, Ishihara T, Yamanaka H. A highly regio- and stereoselective carbocupration of fluoroalkylated internal alkynes: a short total synthesis of the antiestrogenic drug panomifene. Org Lett. 2004 Mar 18;6(6):933-6. PubMed PMID: 15012068.
2: Liu X, Shimizu M, Hiyama T. A facile stereocontrolled approach to CF3-substituted triarylethenes: synthesis of panomifene. Angew Chem Int Ed Engl. 2004 Feb 6;43(7):879-82. PubMed PMID: 14767964.
3: Monostory K, Jemnitz K, Vereczkey L, Czira G. Species differences in metabolism of panomifene, an analogue of tamoxifen. Drug Metab Dispos. 1997 Dec;25(12):1370-8. PubMed PMID: 9394026.
4: Erdélyi-Tóth V, Gyergyay F, Számel I, Pap E, Kralovánszky J, Bojti E, Csörgo M, Drabant S, Klebovich I. Pharmacokinetics of panomifene in healthy volunteers at phase I/a study. Anticancer Drugs. 1997 Jul;8(6):603-9. PubMed PMID: 9300575.
5: Borvendég J, Hermann I, Csuka O. Antiestrogens, antiandrogens. Acta Physiol Hung. 1996;84(4):405-6. PubMed PMID: 9328614.
6: Számel I, Budai B, Gyergyay F, Erdélyi-Tóth V, Kralovánsky J, Drabant S, Csörgö M, Zsarnóczay P. [Endocrine effect of a new anti-estrogen compound (EGIS-5650, panomifene) in healthy volunteers: phase I/a study]. Orv Hetil. 1994 May 15;135(20):1077-81. Hungarian. PubMed PMID: 7519764.
7: Erdélyi-Tóth V, Pap E, Kralovánszky J, Bojti E, Klebovich I. Determination of panomifene in human plasma by high-performance liquid chromatography. J Chromatogr A. 1994 May 13;668(2):419-25. PubMed PMID: 8032491.
8: Borvendég J, Anheuer Z. Influence of GYKI-13504, a new antioestrogen, on the responsiveness of isolated uterus removed from oestradiol pretreated rats to PGF2 alpha. Exp Clin Endocrinol. 1985 Dec;86(3):368-70. PubMed PMID: 3867510.

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